

EDP-235: A Technical Guide to its Antiviral Activity

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For Researchers, Scientists, and Drug Development Professionals

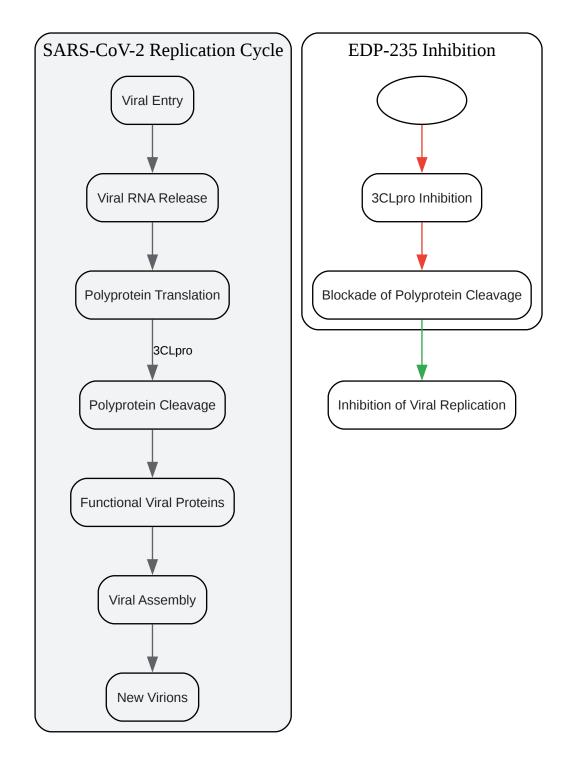
Abstract

EDP-235 is a potent, orally bioavailable, once-daily antiviral agent specifically designed to inhibit the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2][3] Developed by Enanta Pharmaceuticals, EDP-235 has demonstrated significant antiviral activity in preclinical studies against SARS-CoV-2 and its variants of concern, as well as other coronaviruses.[1][2][4] This technical guide provides a comprehensive overview of the in vitro and in vivo antiviral activity of EDP-235, its mechanism of action, and a summary of its clinical development. Detailed experimental protocols for key assays are also provided to enable replication and further investigation by the scientific community.

Mechanism of Action

EDP-235 is a competitive inhibitor of the SARS-CoV-2 3CLpro, also known as the main protease (Mpro).[5] This viral enzyme is essential for the processing of polyproteins translated from the viral RNA into functional viral proteins. By binding to the active site of 3CLpro, EDP-235 blocks this proteolytic activity, thereby halting viral replication.[5] Preclinical data indicate that EDP-235 has a favorable selectivity profile, with a selectivity index of over 300 against a panel of human proteases.[5]





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Caption: Mechanism of action of EDP-235 in inhibiting SARS-CoV-2 replication.

In Vitro Antiviral Activity



EDP-235 has demonstrated potent antiviral activity against a broad range of coronaviruses in various in vitro assays.

Enzymatic Inhibition

In a biochemical fluorescence resonance energy transfer (FRET) assay, EDP-235 potently inhibited the SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 5.8 nM.[6] This potent activity was maintained against 3CLpro from various SARS-CoV-2 variants. [5]

Cell-Based Antiviral Activity

EDP-235 has shown potent inhibition of SARS-CoV-2 replication in multiple cell-based assays.

Assay Type	Cell Line	SARS-CoV- 2 Variant	Endpoint	Potency (nM)	Reference
Antiviral Activity	Vero E6	Alpha	EC90	11	[7]
Antiviral Activity	Vero E6	Delta	EC90	6.2	
Antiviral Activity	Vero E6	Omicron	EC90	5	[7]
Antiviral Activity	Primary Human Airway Epithelial Cells	Not Specified	EC90	33	[4]

In Vivo Efficacy

The antiviral efficacy of EDP-235 has been evaluated in preclinical animal models of SARS-CoV-2 infection.

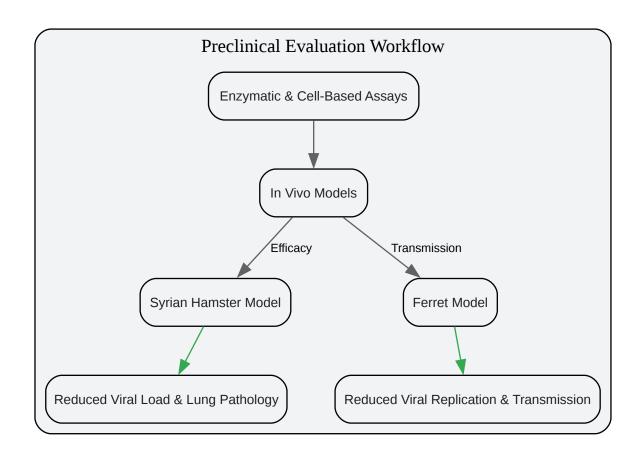
Syrian Hamster Model of COVID-19



In a Syrian hamster model of COVID-19, EDP-235 demonstrated a significant reduction in viral load in the lungs and protection from virus-induced lung pathology.[1][2]

Ferret Model of SARS-CoV-2 Transmission

In a ferret model, EDP-235 not only reduced viral replication in infected animals but also prevented the transmission of SARS-CoV-2 to naive contact ferrets.[1][2]



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Caption: Preclinical evaluation workflow for EDP-235.

Clinical Development

EDP-235 has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase 1 Study

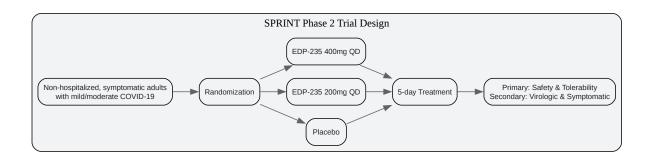


A Phase 1 study in healthy volunteers showed that EDP-235 was safe and well-tolerated, with a pharmacokinetic profile supporting once-daily dosing without the need for a ritonavir boost.[7] [8]

Phase 2 SPRINT Trial

The Phase 2 SPRINT (SARS-Cov-2 PRotease INhibitor Treatment) trial was a randomized, double-blind, placebo-controlled study in non-hospitalized, symptomatic adults with mild or moderate COVID-19.[9] The trial evaluated two once-daily doses of EDP-235 (200mg and 400mg) for 5 days.[9]

- Primary Endpoint: The study met its primary endpoint of safety and tolerability.[9][10]
- Secondary Endpoints: While the trial did not meet its key secondary virologic endpoints, a
 dose-dependent improvement in symptoms was observed, with the 400mg dose showing a
 statistically significant improvement in a subset of symptoms and a shorter time to
 improvement in patients treated early.[9][10]



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Caption: Overview of the SPRINT Phase 2 clinical trial design.

Experimental Protocols



The following are representative, detailed protocols for the key assays used to characterize the antiviral activity of EDP-235.

SARS-CoV-2 3CLpro FRET Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the inhibition of SARS-CoV-2 3CLpro.

Materials:

- Recombinant SARS-CoV-2 3CLpro
- FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
- Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP)
- o 384-well black assay plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of EDP-235 in assay buffer.
- In a 384-well plate, add 5 μL of each EDP-235 dilution.
- Add 10 μL of 3CLpro enzyme solution (final concentration ~20 nM) to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 5 μ L of the FRET substrate (final concentration ~10 μ M).
- Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.
- Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the EDP-235 concentration and fitting the data to a four-parameter logistic equation.



In Vitro Antiviral Cytopathic Effect (CPE) Assay

This protocol describes a cell-based assay to determine the antiviral activity of EDP-235 by measuring the inhibition of virus-induced cytopathic effect (CPE).

- Materials:
 - Vero E6 cells
 - SARS-CoV-2 virus stock
 - Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)
 - 96-well clear-bottom assay plates
 - CellTiter-Glo® Luminescent Cell Viability Assay kit
 - Luminometer
- Procedure:
 - Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
 - Prepare serial dilutions of EDP-235 in cell culture medium.
 - Remove the growth medium from the cells and add 100 μL of the EDP-235 dilutions.
 - In a separate tube, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.01 in cell culture medium.
 - \circ Add 100 μ L of the diluted virus to each well (except for the cell control wells).
 - Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
 - After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
 - Measure luminescence using a luminometer.



 Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the EDP-235 concentration.

In Vivo Syrian Hamster Model of SARS-CoV-2 Infection

This protocol outlines a general procedure for evaluating the efficacy of an antiviral agent in the Syrian hamster model.

- Animals: 6-8 week old male Syrian hamsters.
- Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
- Procedure:
 - Acclimatize hamsters for at least 3 days before the experiment.
 - $\circ~$ On day 0, anesthetize the hamsters and intranasally inoculate with 1 x 10^5 PFU of SARS-CoV-2 in a volume of 100 $\mu L.$
 - Administer EDP-235 or vehicle control orally once daily, starting 4 hours post-infection, for a specified duration (e.g., 5 days).
 - Monitor body weight and clinical signs daily.
 - On specified days post-infection (e.g., day 3 and day 5), euthanize a subset of animals from each group.
 - Collect lung tissue for viral load determination by RT-qPCR and for histopathological analysis.
 - Homogenize lung tissue and perform plaque assays to quantify infectious virus titers.
 - Analyze the data to compare viral loads, lung pathology scores, and body weight changes between the treated and control groups.

In Vivo Ferret Model of SARS-CoV-2 Transmission



This protocol describes a model to assess the effect of an antiviral on SARS-CoV-2 transmission.

- Animals: Young adult ferrets, seronegative for SARS-CoV-2.
- Virus: SARS-CoV-2 isolate.
- Procedure:
 - House ferrets individually during the acclimatization period.
 - On day 0, intranasally inoculate a group of "donor" ferrets with SARS-CoV-2.
 - Begin treatment of the donor ferrets with EDP-235 or vehicle control at a specified time post-infection.
 - On day 1, co-house each donor ferret with a naive "contact" ferret.
 - Collect nasal washes from all ferrets daily to monitor viral shedding by RT-qPCR and plaque assay.
 - Monitor all animals for clinical signs of infection.
 - After a specified co-housing period (e.g., 7 days), separate the contact ferrets and continue to monitor for viral shedding and seroconversion.
 - Analyze the data to determine the transmission rate in the treated versus the control group.

Conclusion

EDP-235 is a promising oral antiviral candidate for the treatment of COVID-19. Its potent in vitro activity against SARS-CoV-2 and its variants, coupled with its efficacy in preclinical models of infection and transmission, underscores its potential as a valuable therapeutic option. While the Phase 2 SPRINT trial did not meet its virologic endpoints, the observed improvement in clinical symptoms warrants further investigation. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the antiviral properties of EDP-235 and similar 3CLpro inhibitors.



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